Butane-1,2,3,4-tetrol
Overview
Description
. It is a naturally occurring sugar alcohol found in various fruits and fermented foods. This compound is widely used as a low-calorie sweetener in the food industry due to its almost non-caloric nature and moderate sweetness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1,2,3,4-tetrol can be synthesized through the hydrogenation of carbohydrates. One common method involves the fermentation of starch enzyme hydrolysate using osmophilic yeasts such as Moniliella pollinis or Trichosporonoides megachiliensis . The fermentation process converts glucose into erythritol, which is then purified through crystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, ion exchange, and crystallization, to obtain high-purity erythritol . This method is preferred due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Butane-1,2,3,4-tetrol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form butane-1,2,3,4-tetrone.
Reduction: It can be reduced to form this compound derivatives.
Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Butane-1,2,3,4-tetrone.
Reduction: Various this compound derivatives.
Substitution: Substituted this compound compounds.
Scientific Research Applications
Butane-1,2,3,4-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Industry: Widely used in the food industry as a sweetener and in the production of sugar-free products.
Mechanism of Action
Butane-1,2,3,4-tetrol exerts its effects primarily through its interaction with metabolic pathways. It is absorbed in the small intestine and excreted unchanged in the urine, indicating minimal metabolism . Its low glycemic index makes it suitable for diabetic patients as it does not significantly affect blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Xylitol: Another sugar alcohol with similar sweetness but higher caloric content.
Sorbitol: Commonly used as a sweetener but has a higher caloric value and can cause digestive issues in large amounts.
Mannitol: Used as a sweetener and in medical applications but has a higher caloric content.
Uniqueness
Butane-1,2,3,4-tetrol is unique due to its almost non-caloric nature and its ability to be used by diabetic patients without significantly affecting blood glucose levels. Its high stability and low hygroscopicity make it an ideal sweetener for various food products .
Properties
IUPAC Name |
butane-1,2,3,4-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859289 | |
Record name | Butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Threitol | |
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URL | https://haz-map.com/Agents/17999 | |
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CAS No. |
7541-59-5, 6968-16-7, 7493-90-5 | |
Record name | 1,2,3,4-Butanetetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7541-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetritol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541595 | |
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Record name | NSC20660 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20660 | |
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Record name | Butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,2,3,4-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.563 | |
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Record name | 1,2,3,4-Butanetetrol | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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